molecular formula C19H17N5O2S B2739847 3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852144-23-1

3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2739847
CAS No.: 852144-23-1
M. Wt: 379.44
InChI Key: DCXSXYWNXSIZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a combination of indole and triazole rings

Preparation Methods

The synthesis of 3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the triazole ring followed by the introduction of the indole moiety. Common reaction conditions involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition: The triazole ring can participate in cycloaddition reactions to form more complex structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds include other triazole-indole derivatives, which share structural similarities but may differ in their functional groups or substituents. These differences can lead to variations in their chemical reactivity, biological activity, and potential applications. Some examples of similar compounds are:

  • 3-benzyl-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole
  • 4-allyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole

The uniqueness of 3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-2-23-18(16-11-20-17-6-4-3-5-15(16)17)21-22-19(23)27-12-13-7-9-14(10-8-13)24(25)26/h3-11,20H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXSXYWNXSIZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.